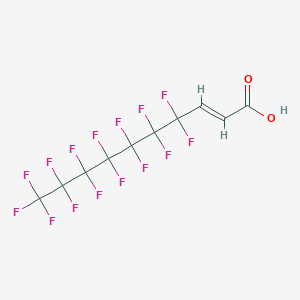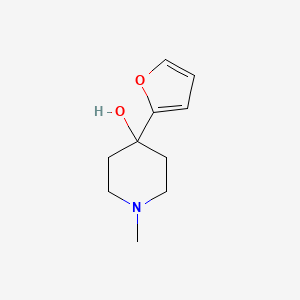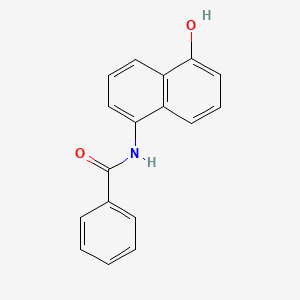
2-Decenoic acid, 4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-pentadecafluoro-
概要
説明
2-Decenoic acid, 4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-pentadecafluoro- is a fluorinated derivative of decenoic acid This compound is characterized by the presence of multiple fluorine atoms, which significantly alter its chemical properties compared to non-fluorinated analogs
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Decenoic acid, 4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-pentadecafluoro- typically involves the fluorination of decenoic acid derivatives. One common method is the direct fluorination of the corresponding decenoic acid using elemental fluorine or fluorinating agents such as cobalt trifluoride. The reaction conditions often require low temperatures and controlled environments to prevent over-fluorination and degradation of the product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as electrochemical fluorination, which allows for the efficient introduction of multiple fluorine atoms into the decenoic acid backbone. This method is advantageous due to its ability to produce high yields and purity of the desired fluorinated product.
化学反応の分析
Types of Reactions
2-Decenoic acid, 4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-pentadecafluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can lead to the formation of partially fluorinated alkanes.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the fluorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute fluorine atoms.
Major Products
The major products of these reactions include various fluorinated derivatives, such as perfluorinated carboxylic acids, partially fluorinated alkanes, and substituted fluorinated compounds.
科学的研究の応用
2-Decenoic acid, 4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-pentadecafluoro- has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other fluorinated compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cell membranes.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of fluorinated polymers and surfactants, which have applications in coatings, lubricants, and other materials.
作用機序
The mechanism of action of 2-Decenoic acid, 4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-pentadecafluoro- involves its interaction with molecular targets such as enzymes and cell membranes. The presence of multiple fluorine atoms enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation.
類似化合物との比較
Similar Compounds
2-Decenoic acid: The non-fluorinated analog, which lacks the unique properties imparted by the fluorine atoms.
Perfluorooctanoic acid: Another fluorinated carboxylic acid with different chain length and properties.
Perfluorodecanoic acid: A fully fluorinated analog with similar applications but different reactivity.
Uniqueness
2-Decenoic acid, 4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-pentadecafluoro- is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. These properties include increased stability, resistance to metabolic degradation, and enhanced interaction with biological targets, making it valuable in various research and industrial applications.
特性
IUPAC Name |
(E)-4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-pentadecafluorodec-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3F15O2/c11-4(12,2-1-3(26)27)5(13,14)6(15,16)7(17,18)8(19,20)9(21,22)10(23,24)25/h1-2H,(H,26,27)/b2-1+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRROMQAILYJNAL-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)\C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3F15O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701026589 | |
| Record name | (2E)‐4,4,5,5,6,6,7,7,8,8,9,9,10,10,10‐Pentadecafluorodec‐2‐enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701026589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56017-63-1 | |
| Record name | (2E)‐4,4,5,5,6,6,7,7,8,8,9,9,10,10,10‐Pentadecafluorodec‐2‐enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701026589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-pyridin-4-yl-3,4,7,8,9,10-hexahydro-6H-[1,2,4,6]thiatriazino[4,3-a]azepine 2,2-dioxide](/img/structure/B3282614.png)







![5,7-Dichloro-6-ethylpyrazolo[1,5-a]pyrimidine](/img/structure/B3282659.png)




![1-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]methanamine](/img/structure/B3282699.png)
